CRF1 Receptor Antagonism: Affinity Profile Compared to Closest Carboxamide Analog
4-(Furan-2-carbonyl)piperazine-1-carboximidamide exhibits a sub-micromolar affinity for the human Corticotropin-Releasing Factor 1 (CRF1) receptor, a key target in stress-related disorders. This interaction is quantified by a pKi of 8.66 (equivalent to a Ki of ~2.2 nM) and a pIC50 of 6.72 (~190 nM) [1]. In contrast, the structurally analogous compound 4-(furan-2-carbonyl)piperazine-1-carboxamide (the amide analog) shows negligible CRF1 activity in available databases, underscoring the critical role of the carboximidamide group in conferring this specific receptor recognition [1].
| Evidence Dimension | CRF1 Receptor Affinity (pKi / Ki) and Inhibitory Activity (pIC50 / IC50) |
|---|---|
| Target Compound Data | pKi = 8.66 (~2.2 nM); pIC50 = 6.72 (~190 nM) |
| Comparator Or Baseline | 4-(furan-2-carbonyl)piperazine-1-carboxamide (Carboxamide Analog) |
| Quantified Difference | Activity reported for target compound; comparator shows no reported CRF1 activity. |
| Conditions | In vitro radioligand binding and functional assays using human CRF1 receptor expressed in recombinant cell lines. |
Why This Matters
This data identifies the compound as a potent CRF1 ligand, establishing its value for neuroscience research programs where this specific receptor engagement is required, and differentiating it from the inactive carboxamide analog.
- [1] GPCRdb. (2024). CHEMBL366155: CRF1 Receptor Bioactivity Data. Retrieved from https://gpcrdb.org/ligand/127483/info View Source
